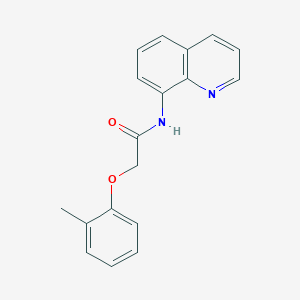
N-(5-chloro-2,4-dimethoxyphenyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2,4-dimethoxyphenyl)-3-methylbutanamide is a synthetic compound that belongs to the family of phenethylamines. It has been extensively studied for its potential use in scientific research due to its unique biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-3-methylbutanamide is not fully understood. However, it is believed to act as a selective serotonin receptor agonist, specifically targeting the 5-HT2A receptor. It has also been found to have some affinity for the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to altered perception, mood, and cognition. It has also been found to have some anxiolytic and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-chloro-2,4-dimethoxyphenyl)-3-methylbutanamide in lab experiments is its selectivity for the 5-HT2A receptor. This allows for more targeted studies related to serotonin receptor function and potential therapeutic applications. However, one limitation is the lack of research on the long-term effects of this compound.
Orientations Futures
There are several potential future directions for research related to N-(5-chloro-2,4-dimethoxyphenyl)-3-methylbutanamide. One area of interest is its potential use in the treatment of various neurological disorders, such as depression and anxiety. Another area of interest is its potential use in the study of serotonin receptor function and potential therapeutic applications. Additionally, further research is needed to understand the long-term effects of this compound and its potential for abuse.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. Its unique biochemical and physiological effects, as well as its selectivity for the 5-HT2A receptor, make it a valuable tool for studying the central nervous system and potential therapeutic applications. Further research is needed to fully understand its mechanism of action and potential long-term effects.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-3-methylbutanamide involves the reaction of 2,4-dimethoxyphenylacetonitrile with chloroacetyl chloride in the presence of anhydrous aluminum chloride. The resulting product is then reacted with 3-methylbutanoyl chloride in the presence of triethylamine to yield the final product.
Applications De Recherche Scientifique
N-(5-chloro-2,4-dimethoxyphenyl)-3-methylbutanamide has been extensively studied for its potential use as a research chemical. It has been found to have significant effects on the central nervous system and has been used in various studies related to neuroscience and pharmacology. It has also been studied for its potential use in the treatment of various neurological disorders.
Propriétés
Formule moléculaire |
C13H18ClNO3 |
|---|---|
Poids moléculaire |
271.74 g/mol |
Nom IUPAC |
N-(5-chloro-2,4-dimethoxyphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C13H18ClNO3/c1-8(2)5-13(16)15-10-6-9(14)11(17-3)7-12(10)18-4/h6-8H,5H2,1-4H3,(H,15,16) |
Clé InChI |
BZFPQVIAWAXMFU-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1OC)OC)Cl |
SMILES canonique |
CC(C)CC(=O)NC1=CC(=C(C=C1OC)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-methylphenoxy)-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B310253.png)

![N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-2-methoxyacetamide](/img/structure/B310257.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B310262.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-[3-(isobutyrylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310263.png)
![3-Isopropyl 5-(2-methoxyethyl) 4-{3-[(ethylsulfonyl)amino]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310264.png)
![3-Isopropyl 5-(2-methoxyethyl) 2,6-dimethyl-4-{3-[(methylsulfonyl)amino]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310265.png)

![N-[4-(diethylamino)-2-methylphenyl]biphenyl-4-carboxamide](/img/structure/B310269.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B310270.png)
